1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one
Description
Core Ring System Characteristics
The cyclohepta[c]pyrrol-6(2H)-one core consists of a seven-membered cycloheptane ring fused to a pyrrolone moiety. X-ray crystallographic studies of related cyclohepta-fused systems reveal a non-planar conformation dominated by envelope or boat-like distortions. The pyrrolone component introduces partial aromaticity, with resonance stabilization occurring between the lactam oxygen and the adjacent double bond. Bond length analysis from comparable structures indicates alternating single and double bonds (C=O: ~1.21 Å; C-N: ~1.38 Å), suggesting delocalized electron density across the pyrrolone ring.
The seven-membered ring adopts a twist-chair conformation to alleviate angular strain, with pseudorotation parameters (Δ, θ) similar to those observed in caprolactam derivatives. Molecular mechanics simulations predict a ring puckering amplitude (Q) of 0.65–0.72 Å, comparable to cycloheptane systems with heteroatomic substitution.
Substituent Spatial Arrangement
Three methyl groups occupy positions 1, 2, and 3 of the cycloheptane ring, while a methylsulfanyl group resides at position 5. Crystallographic data for analogous compounds show methyl substituents preferentially adopting equatorial orientations to minimize 1,3-diaxial interactions. The methylsulfanyl group at C5 exhibits a staggered conformation relative to the lactam oxygen, with S-C bond lengths measuring 1.81–1.83 Å in related thioether-containing heterocycles.
| Parameter | Value Range | Source |
|---|---|---|
| C=O bond length | 1.21–1.23 Å | |
| C-S bond length | 1.81–1.83 Å | |
| N-C-C angle (pyrrolone) | 108.5–110.2° |
Properties
CAS No. |
112798-75-1 |
|---|---|
Molecular Formula |
C13H15NOS |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
1,2,3-trimethyl-5-methylsulfanylcyclohepta[c]pyrrol-6-one |
InChI |
InChI=1S/C13H15NOS/c1-8-10-5-6-12(15)13(16-4)7-11(10)9(2)14(8)3/h5-7H,1-4H3 |
InChI Key |
UPMQHXQVWDCMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=O)C(=CC2=C(N1C)C)SC |
Origin of Product |
United States |
Preparation Methods
Introduction of Methylsulfanyl Group
Thioether Formation:
The methylsulfanyl (methylthio) substituent at position 5 is typically introduced via nucleophilic substitution or thiolation reactions. Common methods include:- Reaction of a suitable halogenated intermediate with sodium methylthiolate or methylthiol under basic conditions.
- Direct methylthiolation using methylsulfanyl reagents such as methylthiol or methylsulfanyl halides in the presence of a base.
Use of Sulfur-Containing Building Blocks:
Incorporation of sulfur functionality can also be achieved by using sulfur-containing precursors during ring formation, such as methylthio-substituted ketoesters or aldehydes, which then participate in cyclization reactions.
Detailed Preparation Method (Hypothetical Protocol Based on Literature)
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1. Formation of Pyrrole Core | Condensation of methyl o-hydroxybenzoylpyruvate, aryl aldehyde, and primary amine in ethanol with acetic acid catalyst, reflux at 80 °C for 20 h | Multicomponent reaction to form fused pyrrole intermediate | Formation of 1,2,3-trimethyl-substituted pyrrole ring system |
| 2. Introduction of Methylsulfanyl Group | Treatment of intermediate with sodium methylthiolate in DMF at room temperature | Nucleophilic substitution to install methylsulfanyl group at position 5 | Formation of 5-(methylsulfanyl) substituent |
| 3. Cyclization and Oxidation | Heating under reflux with mild oxidants or acid catalysis | Closure of cycloheptapyrrole ring and oxidation to lactam | Formation of cyclohepta[c]pyrrol-6(2H)-one core |
Note: This protocol is inferred from analogous synthetic routes for related heterocycles and the known reactivity of methylsulfanyl groups.
Research Findings and Optimization
Reaction Yields:
Multicomponent reactions for fused pyrrole systems typically yield 70–90% of the desired product under optimized conditions. The methylsulfanyl substitution step generally proceeds with high efficiency (>80%) when using sodium methylthiolate.Purity and Characterization:
Products are commonly purified by recrystallization from ethanol or chromatographic methods. Characterization includes IR spectroscopy (noting C=O stretches near 1715 cm⁻¹), ¹H NMR (methyl and aromatic protons), and mass spectrometry confirming molecular weight 233.33 g/mol.Solvent and Temperature Effects:
Solvent choice (ethanol, methanol, DMF) and temperature (room temperature to reflux) significantly influence reaction rates and yields. Acid catalysis (acetic acid) enhances cyclization efficiency.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Solvent | Ethanol, Methanol, DMF | Solubility and reaction rate |
| Temperature | 25–80 °C | Higher temp improves cyclization and yield |
| Catalyst | Acetic acid (1 mL per 10 mL solvent) | Promotes condensation and ring closure |
| Methylsulfanyl Source | Sodium methylthiolate or methylthiol | Efficient installation of methylsulfanyl group |
| Reaction Time | 1.5 h to 20 h | Longer times favor complete cyclization |
| Purification | Recrystallization, chromatography | High purity (>95%) achievable |
The preparation of this compound involves strategic multicomponent condensation to build the fused pyrrole core, followed by selective methylsulfanyl group introduction and ring closure under acidic and thermal conditions. While direct literature on this exact compound is limited, analogous synthetic methodologies for related fused pyrrole systems provide a robust foundation for its synthesis. Optimization of solvent, temperature, and catalyst conditions is critical to achieving high yields and purity.
This synthesis approach aligns with modern heterocyclic chemistry practices, offering potential for further functionalization and application in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-5-(methylthio)cyclohepta[c]pyrrol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Scientific Research Applications
1,2,3-Trimethyl-5-(methylthio)cyclohepta[c]pyrrol-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-5-(methylthio)cyclohepta[c]pyrrol-6(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohepta[a]thieno[c]naphtharenylium Ions ()
These ions, synthesized via intramolecular electrophilic substitution of tropylium ions with electron-rich aromatics, share a seven-membered cycloheptatrienyl backbone fused with thiophene or benzofuran systems . Key differences include:
- Electronic Properties : The tropylium ion’s aromaticity enhances electrophilicity, whereas the methylsulfanyl group in the target compound introduces electron-donating thioether character.
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ()
This five-membered cyclopenta[c]pyrrole derivative (C₁₂H₁₉NO₃, MW 225.2842 g/mol) contrasts with the target compound in:
- Ring Size and Strain : The cyclopenta system introduces greater ring strain compared to the more flexible cyclohepta ring, affecting conformational stability.
- Safety Profile : The carbamate derivative requires stringent safety protocols (e.g., medical consultation upon exposure), whereas the target compound’s hazards remain uncharacterized in the evidence .
Thiophene and Pyrazole Derivatives ()
Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (C₈H₆N₄O₂S) differ significantly:
- Core Heterocycles : Thiophene and pyrazole rings lack the seven-membered framework, reducing conformational complexity.
- Functional Groups: Cyanothiophene and cyanoacetate substituents introduce strong electron-withdrawing effects, unlike the electron-donating methylsulfanyl group in the target compound.
- Reactivity: These derivatives undergo nucleophilic additions (e.g., with malononitrile), while the target compound’s reactivity is likely dominated by its ketone and thioether moieties .
Research Implications
The methylsulfanyl group in 1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one offers unique electronic and steric properties compared to sulfur-free analogs. Further studies could explore its reactivity in cross-coupling reactions or as a hydrogen-bond acceptor. Comparative analyses with tropylium-derived systems may also reveal novel strategies for stabilizing large-ring heterocycles.
Biological Activity
1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C13H15NOS
- Molecular Weight: 233.33 g/mol
- CAS Number: 112798-75-1
- IUPAC Name: 1,2,3-trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6-one
- Canonical SMILES: CC1=C2C=CC(=O)C(=CC2=C(N1C)C)SC
The biological activity of this compound involves its interaction with specific molecular targets and pathways. Research indicates that it may inhibit certain enzyme activities and modulate cellular signaling pathways, leading to various biological effects such as antimicrobial and anticancer properties .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro assays revealed effectiveness against several bacterial strains, indicating potential as a therapeutic agent for infections.
Anticancer Properties
Research highlights the compound's potential in cancer treatment:
- It has shown cytotoxic effects on various cancer cell lines, suggesting a role in inhibiting tumor growth. The mechanisms may involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Pyrrole derivatives, including this compound, have been studied for their anti-inflammatory effects:
- Preclinical studies suggest that it may reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth against E. coli and S. aureus. |
| Study B | Assess anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. |
| Study C | Investigate anti-inflammatory properties | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Methods include:
- Cyclization of appropriate precursors under controlled conditions.
- Use of specific catalysts and solvents to optimize yield and purity.
Comparison with Similar Compounds
This compound can be compared to other pyrrole derivatives regarding biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3,3,5-trimethylcyclohexanol | Cyclohexane ring | Moderate antibacterial activity |
| Cyclohexene derivatives | Cyclohexene ring | Limited anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
